(-)-Epigallocatechin Gallate-d3/d4
Description
Properties
Molecular Formula |
C₂₂H₁₅D₃O₁₁ |
|---|---|
Molecular Weight |
461.39 |
Synonyms |
Teavigo-d3; epi-Gallocatechin 3-O-Gallate-d3; epi-Gallocatechin Gallate-d3; _x000B_EGCG-d3; Epigallocatechin-3-monogallate-d3; L-Epigallocatechin Gallate-d3; 3-O-Galloyl-(-)-epigallocatechin-d3; |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of Deuterated Epigallocatechin Gallate Egcg D3/d4
Strategies for Isotopic Labeling of Catechins
The introduction of deuterium (B1214612) into the catechin (B1668976) framework can be achieved through several synthetic strategies, primarily categorized into chemical synthesis approaches and enzymatic or biocatalytic methods.
Chemical Synthesis Approaches for Site-Specific Deuterium Incorporation
Chemical synthesis offers a high degree of control for site-specific deuterium incorporation. These methods often involve the use of deuterated reagents or solvents at specific steps in the synthetic pathway.
One common strategy involves the acid- or base-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic rings of the catechin structure. For flavonoids, including catechins, H/D exchange occurs on the A-ring at positions C(6) and C(8) in deuterated solvents like D₂O. nih.gov This exchange can be slow under neutral conditions but is accelerated in the presence of acid. nih.gov The mechanism often involves an electrophilic substitution reaction where a deuteron (B1233211) replaces a proton on the electron-rich aromatic ring.
Another approach is the use of organometallic catalysis. For instance, iridium-based catalysts have been effectively used for the deuteration of aromatic compounds through C-H activation. youtube.com This method allows for the direct replacement of hydrogen atoms with deuterium from D₂ gas or deuterated solvents. youtube.com Palladium catalysis has also been explored for sequential oxycyclization reactions, which could be adapted for deuterium incorporation by using deuterated reagents or solvents during the process. acs.org
Furthermore, de novo synthesis of the catechin skeleton using deuterated building blocks provides a precise way to introduce deuterium at specific locations. This can involve the assembly of the molecule from smaller, pre-labeled fragments. rsc.org While this method offers the highest level of control, it is often the most synthetically demanding.
Enzymatic and Biocatalytic Methods for Deuterium Exchange
Enzymatic and biocatalytic methods present an alternative to chemical synthesis, often providing high selectivity under milder reaction conditions. Enzymes such as laccases and peroxidases can be used to polymerize flavonoids, and in the presence of a deuterated medium, can facilitate H/D exchange. researchgate.net
Glucansucrases have been utilized for the enzymatic synthesis of EGCG glucosides. researchgate.net By conducting these enzymatic reactions in a deuterated solvent system, it is possible to achieve deuterium labeling. The specificity of the enzyme can direct the deuterium incorporation to particular sites on the EGCG molecule.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to study protein dynamics and can also be applied to understand the exchangeable protons in small molecules like EGCG when they interact with proteins or are in solution. youtube.com While primarily an analytical technique, the principles of H/D exchange it relies on are relevant to preparative-scale deuteration.
Synthesis Protocols for (-)-Epigallocatechin (B1671488) Gallate-d3/d4
The synthesis of (-)-Epigallocatechin Gallate-d3/d4 is designed to introduce three or four deuterium atoms into the molecule, typically on the aromatic rings where exchange is more readily achieved without altering the core structure.
Precursor Selection and Reaction Pathway Design
The common precursor for the synthesis of deuterated EGCG is unlabeled (-)-Epigallocatechin Gallate, which is readily available from natural sources like green tea. The reaction pathway is designed to facilitate H/D exchange on the gallate moiety and/or the B-ring of the epigallocatechin core.
A typical protocol involves dissolving EGCG in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), often with an acid catalyst to promote the exchange reaction. The selection of the solvent and catalyst is crucial for controlling the sites of deuteration. For instance, acid-catalyzed exchange in D₂O tends to label the aromatic protons. nih.gov
The formal name for a commercially available EGCG-d3/d4 standard is (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl-2,6-d₂)chroman-3-yl 3,4,5-trihydroxybenzoate-2,6-d₂ compound with (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl-2-d)chroman-3-yl 3,4,5-trihydroxybenzoate-2,6-d₂ (1:1). caymanchem.com This indicates that deuteration occurs on the gallate ring and the B-ring.
Optimization of Deuterium Exchange and Incorporation Yields
Optimizing the yield of deuterium incorporation requires careful control of reaction conditions such as temperature, reaction time, and the concentration of the catalyst and deuterated solvent.
Kinetic studies of H/D exchange in flavonoids have shown that the rate of deuteration can be temperature-dependent. nih.govresearchgate.net By monitoring the reaction over time using techniques like NMR spectroscopy, the optimal reaction time to achieve the desired level of deuteration can be determined.
The choice of solvent can also significantly impact the exchange process. While D₂O is a common choice, its polarity can influence the solubility of the starting material and the reaction kinetics. nih.gov Co-solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) may be used to improve solubility and control the exchange reaction. nih.gov
The yield of the final deuterated product is also dependent on the purification process. High-performance liquid chromatography (HPLC) is often employed to isolate the deuterated EGCG from any unreacted starting material and byproducts.
Advanced Spectroscopic Characterization for Labeling Confirmation
Confirming the successful incorporation of deuterium and determining the specific sites of labeling is accomplished using advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose.
¹H NMR spectroscopy is used to observe the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. researchgate.net
²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their presence and information about their chemical environment. illinois.edunih.gov
¹³C NMR spectroscopy can also be used, as the carbon atoms attached to deuterium will show a characteristic change in their signal due to the C-D coupling. nih.gov
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for definitively assigning the positions of the deuterium labels by correlating the signals of deuterium, protons, and carbons in the molecule. researchgate.netnih.gov
The combination of NMR and MS provides a comprehensive characterization of the synthesized deuterated EGCG, ensuring its suitability for its intended applications.
Data Tables
Table 1: Spectroscopic Data for (-)-Epigallocatechin Gallate
| Spectroscopic Technique | Key Findings | Reference |
| ¹H NMR | Well-resolved signals for aromatic and aliphatic protons. | researchgate.net |
| ¹³C NMR | Characteristic chemical shifts for the carbon skeleton. | nih.gov |
| Mass Spectrometry | Provides the molecular weight of the compound. | nih.gov |
| Fluorescence Spectroscopy | Exhibits fluorescence with excitation and emission maxima dependent on solvent polarity. | researchgate.net |
Table 2: Deuterium Labeling Information for EGCG-d3/d4
| Property | Value | Reference |
| Formal Name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl-2,6-d₂)chroman-3-yl 3,4,5-trihydroxybenzoate-2,6-d₂ compound with (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl-2-d)chroman-3-yl 3,4,5-trihydroxybenzoate-2,6-d₂ (1:1) | caymanchem.com |
| Molecular Formula (d₃) | C₂₂H₁₅D₃O₁₁ | caymanchem.com |
| Formula Weight (d₃) | 461.4 | caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃/d₄) | caymanchem.com |
High-Resolution Mass Spectrometry for Isotopic Purity and Labeling Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides highly accurate mass measurements, which are essential for confirming the successful incorporation of deuterium atoms and for determining the distribution of different isotopologues.
In the analysis of EGCG-d3/d4, HRMS is employed to verify the mass shift corresponding to the incorporation of three or four deuterium atoms. The molecular formula for the d3 variant is C22H15D3O11, resulting in a formula weight of approximately 461.4. caymanchem.com The technique can distinguish between the unlabeled EGCG (with a deprotonated molecular ion [M-H]⁻ at m/z 457) and its deuterated counterparts. mdpi.com The high resolving power of the instrument allows for the separation of the isotopic peaks and the calculation of the isotopic purity, which is often expected to be ≥99% for deuterated forms (d1-d3/d4). caymanchem.com
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique that provides information on the conformational dynamics and solvent accessibility of a molecule by measuring the rate of deuterium exchange. nih.govyoutube.comyoutube.com By exposing the compound to a deuterated solvent, labile protons are exchanged for deuterons, leading to a measurable increase in mass. nih.govyoutube.com This method can be used to probe the structural integrity of the synthesized EGCG-d3/d4 by comparing its exchange profile to that of the unlabeled standard. Any significant deviations could indicate conformational changes resulting from the synthesis or labeling process.
Table 1: High-Resolution Mass Spectrometry Data for EGCG-d3/d4
| Parameter | Value | Reference |
| Molecular Formula (d3) | C22H15D3O11 | caymanchem.com |
| Formula Weight (d3) | 461.4 | caymanchem.com |
| Isotopic Purity | ≥99% deuterated forms (d1-d3/d4) | caymanchem.com |
| Unlabeled [M-H]⁻ | m/z 457 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity Verification
In the ¹H NMR spectrum of deuterated EGCG, the absence or significant reduction of signals corresponding to protons at specific positions confirms the location of the deuterium labels. For example, the ¹H NMR spectrum of unlabeled EGCG shows distinct signals for the protons on the A, B, and C rings, as well as the galloyl moiety. researchgate.netresearchgate.net In EGCG-d3/d4, the signals for the protons at the deuterated positions would be absent or appear as very small residual peaks. This provides direct evidence of the success and specificity of the labeling reaction.
²H NMR, or deuterium NMR, directly detects the deuterium nuclei. The ²H NMR spectrum of a deuterated compound like [4-²H]EGCG will show a characteristic signal corresponding to the deuterium at the 4-position. researchgate.net This provides complementary and definitive proof of the labeling site.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for EGCG
| Proton | Chemical Shift (ppm) | Reference |
| H-2 | ~5.07 | researchgate.net |
| H-3 | ~5.55 | researchgate.net |
| H-4a, H-4b | ~3.02, 2.88 | researchgate.net |
| H-6, H-8 (A-ring) | ~6.12, 6.09 | researchgate.net |
| H-2', H-6' (B-ring) | ~6.46 | researchgate.net |
Note: In EGCG-d3/d4, the signals corresponding to the deuterated positions would be absent or significantly diminished.
Chromatographic Purity Assessment of Labeled Analogs
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized deuterated EGCG. nih.govscielo.brdss.go.th These methods separate the labeled compound from any unreacted starting materials, non-deuterated EGCG, and other potential impurities.
An HPLC method coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is typically developed and validated. mdpi.comnih.gov The method should be able to resolve the deuterated EGCG from potential contaminants. The purity is determined by calculating the peak area of the desired product as a percentage of the total peak area in the chromatogram. For use as an analytical standard, a purity of >95% is often required. mdpi.com
Validation of the HPLC method according to guidelines from the International Council for Harmonisation (ICH) ensures its reliability. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov For instance, a validated UHPLC method for EGCG showed good linearity with a correlation coefficient of >0.9996 and an accuracy with a recovery rate between 99.1% and 100.4%. nih.gov
The retention time of the deuterated analog should be very similar to that of the unlabeled EGCG standard under the same chromatographic conditions, confirming its identity. Combining HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for purity assessment, as it allows for the simultaneous confirmation of the mass of the eluting peak, verifying that it corresponds to the deuterated compound. mdpi.commdpi.com
Table 3: Typical HPLC Method Parameters for EGCG Analysis
| Parameter | Condition | Reference |
| Column | C18 | mdpi.comnih.gov |
| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water with acid modifier | nih.govscielo.br |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry | mdpi.comscielo.br |
| Purity Requirement | >95% | mdpi.com |
Advanced Analytical Methodologies Employing Egcg D3/d4 As an Internal Standard
Principles of Isotopic Internal Standardization in Quantitative Bioanalysis
The core principle of using an internal standard is to add a known quantity of a substance to a sample before analysis. numberanalytics.comnumberanalytics.com This standard acts as a reference point to correct for variations that can occur during sample preparation and instrumental analysis. numberanalytics.comnumberanalytics.com Isotopic internal standards, such as EGCG-d3/d4, are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). acanthusresearch.com This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical behavior remains nearly identical to the unlabeled compound. acanthusresearch.com
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry
One of the most significant challenges in LC-MS is the "matrix effect," where components of the sample matrix (like proteins, lipids, and salts) interfere with the ionization of the target analyte. longdom.orgchromatographyonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. chromatographyonline.comwaters.com
Stable isotope-labeled internal standards are highly effective at mitigating these matrix effects. longdom.org Because the SIL internal standard, like EGCG-d3/d4, has nearly identical physicochemical properties to the analyte (EGCG), it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. longdom.orgchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reliable quantitative results. longdom.org For maximum correction, it is crucial that the analyte and its SIL internal standard peaks completely overlap in the chromatogram. chromatographyonline.com
Compensation for Sample Preparation and Instrumental Variability
The journey of a sample from collection to analysis involves multiple steps, including extraction, dilution, and injection into the analytical instrument. Each of these steps can introduce variability and potential for sample loss. numberanalytics.comjove.com An internal standard, when added at the beginning of the sample preparation process, undergoes the same procedural variations as the analyte. numberanalytics.com
By tracking the response of the internal standard, analysts can correct for inconsistencies in sample handling and recovery. numberanalytics.comnih.gov Similarly, instrumental fluctuations, such as variations in injection volume or detector response, affect both the analyte and the internal standard proportionally. jove.comwikipedia.org The use of a response factor, which is the ratio of the analyte's response to the internal standard's response, compensates for this variability, thereby enhancing the precision and robustness of the analytical method. numberanalytics.comjove.com
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of a robust LC-MS/MS assay is a meticulous process that involves optimizing numerous parameters to ensure sensitivity, specificity, and reproducibility. nih.govresearchgate.net The validation of these methods is performed according to established guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to guarantee their suitability for routine analysis. nih.govplos.org
Optimization of Chromatographic Separation for EGCG and its Metabolites
Achieving good chromatographic separation is critical for minimizing interferences and ensuring accurate quantification. This involves careful selection of the stationary and mobile phases to effectively separate the analyte of interest from other compounds in the sample. nih.govresearchgate.net
For the analysis of EGCG and its metabolites, reversed-phase chromatography is commonly employed. mdpi.com C18 columns are frequently used due to their ability to separate a wide range of compounds based on their hydrophobicity. plos.orgmtc-usa.com The choice of mobile phase is also crucial. Typically, a mixture of an aqueous solvent (often containing an acid like acetic or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is used. mtc-usa.commdpi.comvnu.edu.vn The gradient or isocratic elution profile is optimized to achieve the best separation of EGCG from other catechins and matrix components within a reasonable analysis time. nih.govvnu.edu.vn For instance, one method utilized a mobile phase of acetonitrile and water with 1.0% acetic acid on a C18 column. mtc-usa.com Another study found that a mobile phase of methanol (B129727) and 0.05 mM potassium dihydrogen phosphate (B84403) buffer at pH 3 provided optimal separation. mdpi.com
Table 1: Examples of Chromatographic Conditions for EGCG Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Cogent Zx Similars C18, 5µm, 100Å mtc-usa.com | Waters Acquity C18, 1.8 µm plos.org | Eclipse Plus C18, 5 µm mdpi.com |
| Mobile Phase A | DI Water with 1.0% Acetic Acid mtc-usa.com | Acetonitrile + 0.1% acetic acid nih.gov | 65% Acetonitrile mdpi.com |
| Mobile Phase B | Acetonitrile mtc-usa.com | 0.1% acetic acid in water nih.gov | 35% 0.1% trifluoroacetic acid in deionized water mdpi.com |
| Flow Rate | 1.0 mL/minute mtc-usa.com | 0.5 mL/min nih.gov | 1.0 mL/min mdpi.com |
| Detection | UV @ 280nm mtc-usa.com | UV @ 272 nm nih.gov | UV @ 280 nm mdpi.com |
This table is for illustrative purposes and specific conditions may vary based on the exact application and instrumentation.
An ideal stable isotope-labeled internal standard should co-elute with its corresponding unlabeled analyte. waters.com However, deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". waters.comscispace.com This can be caused by changes in the molecule's lipophilicity due to the replacement of hydrogen with deuterium. waters.com While this shift is often minimal, it is a critical parameter to monitor during method development. nih.gov If the retention time difference is significant, the analyte and the internal standard may experience different matrix effects, which would compromise the accuracy of the correction. waters.com Therefore, ensuring consistent and nearly identical retention times for EGCG and EGCG-d3/d4 is a key aspect of method validation. chromatographyonline.comwaters.com
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
The precision of quantifying EGCG in biological samples is heavily reliant on the meticulous optimization of mass spectrometric parameters. The use of (-)-Epigallocatechin (B1671488) Gallate-d3/d4 as an internal standard is fundamental to this process, compensating for matrix effects and fluctuations in instrument response.
Ionization Source Optimization (e.g., Electrospray Ionization)
Electrospray Ionization (ESI) is a widely used technique for the analysis of polar compounds like EGCG and its derivatives. Optimization of the ESI source is a critical step to maximize the ionization efficiency of the target analyte and the internal standard, thereby enhancing sensitivity. Key parameters that require careful adjustment include the ion source temperature, ionization voltage, and the pressures of nebulizing and drying gases. smatrix.comwiley.com
For EGCG, analysis is commonly performed in the negative ion mode, as it readily forms a stable deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 457. mdpi.com The optimization process involves systematically varying parameters to achieve the highest signal intensity for both EGCG and EGCG-d3/d4. For instance, higher ion source temperatures and gas flows can facilitate faster desolvation of the ESI droplets, but excessive temperatures may cause thermal degradation of the analyte. wiley.com Conversely, lower temperatures might be more favorable for thermally labile compounds. wiley.com A methodical approach, such as a Design of Experiments (DoE), can efficiently identify the optimal combination of these parameters for maximum signal intensity and stability. smatrix.com
Multiple Reaction Monitoring (MRM) Transition Selection
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantification. labce.com It involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. labce.com This process significantly reduces chemical noise and enhances specificity.
For robust quantification, at least two MRM transitions (a quantifier and a qualifier) are typically monitored for the analyte and its internal standard. The selection of these transitions is based on the fragmentation pattern of the molecule. EGCG, with a precursor ion [M-H]⁻ of m/z 457.15, fragments into several product ions. A common and sensitive transition used for quantification is m/z 457.15 → 168.98. nih.gov For the deuterated internal standard, (-)-Epigallocatechin Gallate-d3/d4, the precursor ion will have a higher m/z due to the deuterium labels (e.g., ~460.4 or ~461.4 for d3 or d4 respectively), which then fragments to produce product ions that can be specifically monitored. The stability of the fragment ions is crucial for a reliable assay.
Table 1: Illustrative MRM Transitions for EGCG and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Mode |
|---|---|---|---|---|
| (-)-Epigallocatechin Gallate (EGCG) | 457.15 | 168.98 | 305.20 | Negative |
Note: The exact m/z values for the deuterated standard and its fragments depend on the specific labeling pattern. The transition m/z 457.15 → 168.98 is a documented quantifier for EGCG. nih.gov The qualifier transition is based on typical fragmentation patterns.
Sample Preparation Protocols for Diverse Biological Matrices (e.g., cell culture media, animal tissues, ex vivo fluids)
The accurate quantification of EGCG requires efficient extraction from complex biological matrices while minimizing interferences. chromatographyonline.com The addition of this compound at the beginning of the sample preparation process is crucial to correct for analyte loss during extraction and to account for matrix-induced ion suppression or enhancement. nih.gov
Commonly used sample preparation techniques include:
Protein Precipitation (PPT): This simple method uses organic solvents like acetonitrile or methanol to denature and precipitate proteins from plasma or serum. While quick, it may result in less clean extracts compared to other methods. mdpi.com
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. A validated method for plasma involves adding formic acid to stabilize EGCG, followed by extraction with an isopropanol (B130326) and methyl-tert-butyl ether (MTBE) mixture. nih.gov Other solvents like ethyl acetate (B1210297) have also been used for extracting catechins from plasma and tissue homogenates. mdpi.com
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a solid sorbent to retain the analyte while interferences are washed away. This method is highly effective but can be more time-consuming and costly than PPT or LLE.
A typical LLE workflow for plasma samples would involve:
Aliquoting the plasma sample (e.g., 50 µL). nih.gov
Spiking the sample with a known concentration of this compound. nih.gov
Adding an acid (e.g., formic acid) to stabilize the analyte. nih.gov
Adding the extraction solvent mixture (e.g., isopropanol/MTBE). nih.gov
Vortexing and centrifuging to separate the layers. nih.gov
Evaporating the organic layer to dryness and reconstituting the residue in a mobile phase-compatible solvent for LC-MS/MS analysis. nih.gov
Analytical Validation Metrics (e.g., linearity, precision, accuracy, limit of detection, limit of quantification)
A robust analytical method requires rigorous validation to ensure its reliability. The use of a stable isotope-labeled internal standard like EGCG-d3/d4 is instrumental in achieving the stringent criteria set by regulatory guidelines.
Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For EGCG, excellent linearity is often achieved with a correlation coefficient (R²) greater than 0.99. nih.govnih.gov
Precision: This assesses the closeness of repeated measurements. It is evaluated at intra-day and inter-day levels and is expressed as the relative standard deviation (RSD), which should typically be less than 15% (or 20% at the LLOQ). Studies have reported RSDs of less than 2% for EGCG analysis. nih.gov
Accuracy: This measures the nearness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. Recovery rates for EGCG are often in the range of 99.1% to 100.4%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For EGCG in human plasma, methods have achieved a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov
Table 2: Summary of Analytical Validation Metrics for EGCG Quantification
| Validation Parameter | Typical Acceptance Criteria | Reported Values for EGCG Methods | Citation |
|---|---|---|---|
| Linearity (R²) | > 0.99 | > 0.999 | nih.gov |
| Precision (%RSD) | < 15% | < 2% | nih.gov |
| Accuracy (% Recovery) | 85-115% (80-120% for LLOQ) | 99.1% - 100.4% | nih.gov |
Applications in Other Analytical Techniques
While LC-MS/MS is the predominant technique for EGCG quantification due to its high sensitivity and selectivity, other methods have also been employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of catechins, but it requires a crucial derivatization step. jst.go.jpresearchgate.net EGCG is a large, polar, and non-volatile molecule, making it unsuitable for direct GC analysis. Therefore, it must be chemically modified to increase its volatility and thermal stability. jst.go.jpresearchgate.net
The most common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. jst.go.jpresearchgate.net This process creates TMS derivatives of EGCG that are amenable to GC separation and subsequent MS detection. jst.go.jp this compound can also be derivatized and used as an internal standard in this approach to correct for variations in both the derivatization reaction and the GC-MS analysis. caymanchem.com
GC-MS analysis of the TMS-derivatized catechins allows for their successful separation and identification. researchgate.net This approach has proven useful for discriminating between different types of teas and analyzing their catechin (B1668976) profiles. jst.go.jp
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| (-)-Epigallocatechin Gallate | EGCG |
| This compound | EGCG-d3/d4 |
| Acetonitrile | - |
| Epicatechin | EC |
| Epicatechin Gallate | ECG |
| Epigallocatechin | EGC |
| Ethyl Acetate | - |
| Formic Acid | - |
| Isopropanol | - |
| Methanol | - |
| Methyl-tert-butyl ether | MTBE |
Elucidation of Metabolic Pathways and Biotransformation of Egcg Using Isotopic Labeling
In Vitro Metabolic Fate Investigations with EGCG-d3/d4
In vitro studies utilizing deuterated EGCG analogs have been crucial in dissecting the initial metabolic transformations that occur. These controlled laboratory settings, using cellular and subcellular fractions, as well as gut microbiota models, have shed light on the key enzymatic processes involved in EGCG's metabolism.
Identification of Phase I and Phase II Biotransformations
Following administration, EGCG undergoes extensive Phase I and Phase II metabolism. nih.gov Phase II conjugation reactions, including methylation, glucuronidation, and sulfation, are predominant. nih.govresearchgate.net Research has shown that sulfation is a major metabolic pathway for EGCG in humans. Kinetic analyses have revealed that sulfation activity in the human liver and intestinal cytosol is significantly higher than that of methylation and glucuronidation. nih.gov Specifically, sulfotransferase enzymes SULT1A1 in the liver and SULT1A3 in the intestine are primarily responsible for this process. nih.gov The resulting metabolite, EGCG-4″-sulfate, has been found in human plasma at concentrations comparable to that of free EGCG, highlighting its significance. nih.gov Methylated and glucuronidated forms of EGCG have also been identified in tissue extracts. researchgate.net
Enzymatic Activity Profiling in Cellular and Subcellular Fractions
Studies using human liver and intestinal cytosol have been pivotal in characterizing the enzymatic kinetics of EGCG metabolism. nih.gov These subcellular fractions contain the necessary enzymes for Phase II conjugation reactions. By incubating EGCG with these fractions and cofactors like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation, researchers can measure the rate of metabolite formation. nih.gov Such experiments have demonstrated the high efficiency of sulfation, establishing it as a key metabolic route. nih.gov Furthermore, research has indicated that EGCG can activate the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which in turn upregulate the expression of Phase II drug-metabolizing enzymes like SULT1A1 and UGT1A1 in the small intestine and liver. nih.gov
Role of Gut Microbiota in EGCG-d3/d4 Metabolism
The gut microbiota plays a fundamental role in the breakdown of EGCG before it is absorbed. mdpi.com In vitro fermentation models using human fecal microbiota have shown that EGCG is rapidly degraded into a series of smaller phenolic and aromatic acid metabolites. nih.govacs.org This biotransformation involves processes such as ester hydrolysis, C-ring opening, A-ring fission, dehydroxylation, and aliphatic chain shortening. nih.govacs.org Key downstream metabolites identified include 4-phenylbutyric acid, 3-(3′,4′-dihydroxyphenyl)propionic acid, and 3-(4′-hydroxyphenyl)propionic acid. nih.govacs.org The abundance of specific gut bacteria, such as Bacteroides and Bifidobacterium, has been positively correlated with the production of these metabolites, suggesting their direct involvement in the metabolic process. nih.govacs.org For instance, Akkermansia muciniphila has been shown to convert EGCG to gallic acid, epigallocatechin, and (-)-epicatechin. nih.gov
In Vivo Disposition Studies Utilizing Labeled EGCG Analogs in Animal Models
The use of isotopically labeled EGCG in animal models has provided invaluable data on its absorption, tissue distribution, and elimination from the body. These studies offer a systemic perspective on the metabolic fate of EGCG.
Absorption and Distribution Patterns in Specific Organs and Tissues
Despite its potential health benefits, the bioavailability of EGCG is known to be relatively low. nih.govmdpi.com Following oral administration in rats, labeled EGCG is absorbed from the digestive tract and distributed to various organs. nih.gov The highest concentrations are typically found in the intestinal mucosa, followed by the liver and colon mucosa. nih.gov Lower levels have been detected in the plasma and brain. nih.gov Studies have shown that the amount of EGCG detected in tissues represents a very small fraction, ranging from 0.0003% to 0.45% of the total ingested dose. mdpi.comnih.gov EGCG and its metabolites have been identified in various biological fluids and tissues, including the liver, kidneys, prostate, and even in fetuses and the placenta, indicating its widespread but limited distribution. mdpi.com
Identification and Quantification of Circulating and Excreted Metabolites
Following administration, EGCG undergoes extensive metabolism, resulting in a variety of derivatives that are found circulating in the bloodstream and eventually excreted from the body. The use of isotopically labeled EGCG, such as [³H]EGCG, has been instrumental in tracking these metabolites and understanding their distribution.
Studies in rats have shown that after oral administration of [³H]EGCG, radioactivity is detected in blood, various tissues, urine, and feces. The majority of the radioactivity is excreted within 72 hours, with approximately 32.1% of the dose found in urine and 35.2% in feces. nih.gov This distribution highlights the significant role of both renal and fecal routes in the elimination of EGCG and its byproducts.
The analysis of excreted materials has led to the identification of several key metabolites. In the feces of rats administered [³H]EGCG, (-)-epigallocatechin (B1671488) (EGC) and 5-(3',5'-dihydroxyphenyl)-γ-valerolactone (M-1) have been identified. nih.gov The presence of these compounds suggests that gut microbiota play a crucial role in the degradation of EGCG. Further metabolism of these initial products occurs in the body. For instance, a major metabolite found in the urine of these rats was identified as 5-(5'-hydroxyphenyl)-γ-valerolactone 3'-O-β-glucuronide (M-2). nih.gov This indicates that after absorption, the metabolites undergo further conjugation, in this case, glucuronidation, in the liver or intestinal mucosa before being excreted.
Intravenous administration of [³H]EGCG in rats with bile duct cannulation revealed that bile is a major excretion route, accounting for about 77.0% of the dose within 48 hours, while urine accounted for only 2.0%. nih.gov A significant biliary metabolite was identified as the conjugated form of 4',4''-di-O-methyl-EGCG, representing about 14.7% of the administered radioactivity. nih.gov This underscores the importance of methylation as a key metabolic pathway for EGCG.
The following table summarizes the key metabolites of EGCG identified through studies using isotopic labeling:
| Metabolite | Location Found | Metabolic Process |
| (-)-epigallocatechin (EGC) | Feces | Gut Microbiota Degradation |
| 5-(3',5'-dihydroxyphenyl)-γ-valerolactone (M-1) | Feces | Gut Microbiota Degradation |
| 5-(5'-hydroxyphenyl)-γ-valerolactone 3'-O-β-glucuronide (M-2) | Urine | Glucuronidation |
| 4',4''-di-O-methyl-EGCG (conjugated) | Bile | Methylation and Conjugation |
Investigation of EGCG-d3/d4 Interactions with Transporters and Metabolic Enzymes in Research Models
The bioavailability and metabolic fate of EGCG are significantly influenced by its interaction with various transporters and metabolic enzymes. While studies specifically detailing the interactions of (-)-Epigallocatechin Gallate-d3/d4 are limited, extensive research on the non-labeled EGCG provides a clear picture of these crucial interactions. The use of deuterated EGCG as an internal standard in such studies ensures the accuracy of the quantitative data obtained.
Transporter Interactions:
EGCG has been shown to interact with several organic anion-transporting polypeptides (OATPs), which are crucial for the uptake of various compounds into cells. Research has demonstrated that EGCG can inhibit the activity of OATP1A2, OATP1B1, and OATP2B1. Interestingly, its effect on OATP1B3 is more complex, with the potential to either stimulate or inhibit its function depending on the substrate. Furthermore, EGCG itself has been identified as a substrate for OATP1A2 and OATP1B3, suggesting these transporters are involved in its cellular uptake.
A recent study identified the diastrophic dysplasia sulfate (B86663) transporter (DTDST) as a novel intestinal transporter for EGCG. This discovery was significant as it was found that repeated oral intake of catechins could upregulate the expression of this transporter, potentially increasing the bioavailability of EGCG.
Metabolic Enzyme Interactions:
EGCG is known to interact with and inhibit several key drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) family. In vitro studies using human liver microsomes have shown that EGCG can inhibit the activity of CYP1A1, CYP1A2, CYP2B1/2, CYP2E1, and CYP3A. This inhibition is thought to occur, at least in part, through the formation of protein aggregates.
The following table provides a summary of the known interactions of EGCG with key transporters and metabolic enzymes:
| Protein | Type | Interaction with EGCG |
| OATP1A2 | Transporter | Inhibition; Substrate |
| OATP1B1 | Transporter | Inhibition |
| OATP1B3 | Transporter | Substrate; Substrate-dependent inhibition/stimulation |
| OATP2B1 | Transporter | Inhibition |
| DTDST | Transporter | Substrate |
| CYP1A1 | Metabolic Enzyme | Inhibition |
| CYP1A2 | Metabolic Enzyme | Inhibition |
| CYP2B1/2 | Metabolic Enzyme | Inhibition |
| CYP2E1 | Metabolic Enzyme | Inhibition |
| CYP3A | Metabolic Enzyme | Inhibition |
Mechanistic Investigations Leveraging Deuterated Egcg
Studies on Molecular Interactions and Binding Dynamics
Deuterated EGCG has enabled precise studies into how this polyphenol interacts with and influences biological macromolecules and structures. These investigations are crucial for elucidating the molecular basis of EGCG's diverse biological activities.
Characterization of EGCG Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of EGCG with proteins is a key area of research, with studies showing that it can bind to a wide array of proteins, often leading to the modulation of their function. EGCG has been shown to interact with proteins related to cancer, inflammation, and oral health. mdpi.com For instance, it can bind to and inhibit enzymes like lipase (B570770), which is relevant to its potential role in managing obesity. mdpi.comresearchgate.net The binding affinity of EGCG to proteins like human serum albumin (HSA) has been quantified using techniques such as NMR and isothermal titration calorimetry (ITC), revealing both strong and weak binding events. nih.gov Specifically, studies have shown that EGCG binds to HSA with a dissociation constant (Kd) of approximately 20 μM for the strong binding sites. nih.gov
EGCG's interactions are not limited to enzymes. It has been found to bind to structural proteins and receptors as well. For example, the 67-kDa laminin (B1169045) receptor (67LR) was identified as a high-affinity receptor for EGCG, mediating many of its beneficial effects. mdpi.comnih.govmdpi.comnih.gov Furthermore, EGCG can interact with proteins involved in signal transduction, such as Pin1 and transforming growth factor-β receptor II (TGFR-II), and with proteins that play a role in epigenetic modifications like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govmdpi.comnih.gov The binding of EGCG can induce conformational changes in proteins, altering their activity. mdpi.comresearchgate.net For example, its interaction with pancreatic lipase leads to a decrease in its catalytic activity through non-covalent binding that alters the enzyme's conformation. researchgate.netnih.gov
Beyond proteins, EGCG also interacts with nucleic acids. It has been demonstrated that EGCG can bind to DNA, potentially influencing gene expression. mdpi.coma-star.edu.sg Kinetic analyses have shown that EGCG can affect DNA strand scission induced by certain agents. nih.gov The interaction is thought to involve hydrogen bonding, π-π stacking, and hydrophobic interactions. a-star.edu.sg This binding can stabilize DNA structures and protect them from enzymatic degradation. a-star.edu.sg
Table 1: EGCG Interaction with Biological Macromolecules
| Macromolecule | Interacting Partner(s) | Method of Study | Key Findings |
|---|---|---|---|
| Proteins | Human Serum Albumin (HSA) | NMR, Isothermal Titration Calorimetry (ITC) | Two binding events: strong (Kd ≈ 20 μM) and weak. nih.gov |
| Pancreatic Lipase | Fluorescence Spectroscopy, Circular Dichroism, ITC, Molecular Docking | Non-competitive inhibition; alters enzyme conformation. researchgate.netnih.gov | |
| 67-kDa Laminin Receptor (67LR) | Surface Plasmon Resonance (SPR) | High-affinity receptor mediating various biological activities. mdpi.comnih.govmdpi.comnih.gov | |
| α-Synuclein | Liquid-State NMR | Binds to monomeric and oligomeric forms, with highest affinity for the N-terminal region. nih.gov | |
| TAR DNA-binding protein (TDP-43) | Isothermal Titration Calorimetry (ITC), Molecular Dynamics Simulation | High-affinity binding (Kd = 7.8 μM), potentially inhibiting aggregation. nih.govbiorxiv.org | |
| Nucleic Acids | DNA | Kinetic Analysis, Gel Electrophoresis | Can induce or inhibit DNA scission depending on conditions; stabilizes DNA complexes. a-star.edu.sgnih.gov |
Elucidation of EGCG-Membrane Interactions and Orientation within Lipid Bilayers
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in characterizing the interaction of EGCG with lipid membranes. nih.gov Studies using this method have revealed that EGCG molecules can be incorporated into lipid bilayers in a specific orientation. nih.gov This interaction is significant as tea catechins often act on external targets like cell membranes. nih.gov
Research has shown that EGCG can prevent the disruption of lipid bilayers caused by proteins like α-synuclein, without preventing the protein from associating with the membrane itself. nih.gov This suggests that EGCG's protective effect is not by blocking the initial binding but by preventing a subsequent disruptive step. nih.gov The interaction with the lipid environment is crucial, as it can influence protein misfolding and aggregation, which are implicated in various diseases. nih.gov
Application of Isotopic Labeling for Kinetic and Binding Affinity Studies
The use of isotopically labeled compounds, such as deuterated EGCG, is essential for conducting precise kinetic and binding affinity studies. nih.govresearchgate.net These labeled molecules act as internal standards in quantification methods like GC- or LC-MS, allowing for accurate measurements of EGCG concentrations in complex biological samples. caymanchem.com
For instance, NMR and ITC studies have provided consistent and detailed descriptions of EGCG's binding to human serum albumin, identifying multiple binding sites with vastly different affinities. nih.gov Such detailed kinetic data would be challenging to obtain without the use of isotopic labeling. These techniques have shown that EGCG can bind to HSA with a strong affinity (Kd of ~20 μM) at a couple of sites, and with a much weaker affinity at numerous other sites. nih.gov Kinetic analysis has also been employed to study the effect of EGCG on processes like DNA scission, revealing how it can either accelerate or inhibit the reaction depending on its coordination state. nih.gov
Probing Cellular and Subcellular Localization and Transport
Understanding where and how EGCG accumulates within cells is critical to understanding its biological effects. Deuterated EGCG facilitates these investigations by allowing researchers to track its movement and distribution.
Mechanisms of Cellular Uptake and Efflux
The cellular uptake of EGCG is a complex process. Studies suggest that it can occur through passive diffusion. nih.gov However, the process is also regulated by efflux pumps, specifically multidrug resistance-related proteins (MRP1 and MRP2), which actively transport EGCG out of the cell, thereby controlling its intracellular concentration. nih.gov
Interestingly, the uptake of EGCG can vary between different cell types and can be influenced by the presence of other molecules. For example, in some cancer cells, EGCG has been shown to upregulate the expression of the copper transporter 1 (CTR1), which in turn enhances the intracellular accumulation of platinum-based chemotherapy drugs. mdpi.com Furthermore, EGCG has been found to inhibit the efflux pumps of certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, which can reverse antibiotic resistance by increasing the intracellular concentration of the antibiotic. nih.govnih.govresearchgate.net
Intracellular Distribution and Compartmentation
Once inside the cell, EGCG does not distribute uniformly. It has been shown to translocate from the cytoplasm to the nucleus, where it can directly interact with DNA and influence gene expression. mdpi.com The intracellular concentration of EGCG can be significant. For instance, in HepG2 liver carcinoma cells, intracellular levels of EGCG were found to be nearly equimolar to the incubation concentration. nih.govnih.gov
EGCG can also influence intracellular signaling by affecting the concentration of ions like calcium. It has been shown to increase intracellular calcium levels by promoting its influx from the extracellular space and its release from intracellular stores. researchgate.net The distribution of EGCG and its ability to interact with various subcellular components, including the endoplasmic reticulum and mitochondria, are key to its wide-ranging biological activities, from antioxidant effects to the induction of apoptosis. nih.govmdpi.com
Table 2: Cellular and Subcellular Dynamics of EGCG
| Process | Key Findings |
|---|---|
| Cellular Uptake | Occurs via passive diffusion and is regulated by MRP1 and MRP2 efflux pumps. nih.gov |
| Efflux Inhibition | Inhibits bacterial efflux pumps, reversing antibiotic resistance in some strains. nih.govnih.govresearchgate.net |
| Intracellular Distribution | Translocates to the nucleus and can directly bind to DNA. mdpi.com |
| Subcellular Localization | Accumulates in various compartments, influencing processes like calcium signaling and gene expression. mdpi.comresearchgate.net |
Future Directions and Emerging Research Applications of Isotopically Labeled Egcg Analogs
Potential for Elucidating Complex Biological Networks and Systems-Level Interactions
The application of isotopically labeled compounds, such as (-)-Epigallocatechin (B1671488) Gallate-d3/d4 (EGCG-d3/d4), represents a significant frontier in understanding the multifaceted interactions of natural products within complex biological systems. By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can effectively "tag" and trace these molecules through intricate metabolic and signaling networks. fiveable.mecreative-proteomics.com This technique is a cornerstone of metabolomics and systems biology, enabling a shift from static observation to a dynamic, mechanistic investigation of cellular processes. nih.gov
Introducing a labeled analog like EGCG-d3/d4 into a biological system allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.com This provides a global overview of the cellular fate of the precursor metabolite, offering clarity that is often unattainable with unlabeled compounds. nih.gov The use of stable isotope tracers facilitates the quantitative analysis of metabolic fluxes, revealing the rates and directions of biochemical reactions and how they are perturbed by the compound. nih.govcreative-proteomics.com
The potential applications for elucidating complex biological networks are extensive:
Metabolic Pathway Mapping: Tracing the journey of EGCG-d3/d4 through an organism can definitively identify its metabolic products. nih.govnih.gov This is crucial for determining whether the biological effects attributed to EGCG are caused by the parent compound or by its metabolites formed, for instance, by the gut microbiota. nih.govnih.gov Studies have shown that EGCG is extensively metabolized, and understanding this biotransformation is key to understanding its health effects. nih.gov
Target Identification and Engagement: By tracking the isotopic label, researchers can identify the specific proteins, enzymes, and other biomolecules that EGCG interacts with directly. clearsynth.com This approach can confirm target engagement and help to uncover the molecular mechanisms underlying EGCG's diverse biological activities, from its influence on cell surface receptors to its interactions with membrane lipids. nih.govnih.gov
Systems-Level Flux Analysis: Stable isotope labeling enables metabolic flux analysis, which quantifies the activity of metabolic pathways. fiveable.me By using EGCG-d3/d4, scientists can measure how EGCG modulates the flow of metabolites through central carbon metabolism, amino acid synthesis, and other key networks, providing a system-wide view of its impact on cellular physiology. creative-proteomics.comnih.gov
Microbiome-Host Interactions: The gut microbiome plays a critical role in metabolizing polyphenols like EGCG. nih.govnih.gov Using labeled EGCG in in-vitro fermentation or in-vivo models can precisely delineate the reciprocal interactions: identifying which microbial species are responsible for its degradation and how EGCG and its metabolites, in turn, modulate the composition and metabolic function of the gut microbial community. nih.gov
Table 1: Potential Applications of Labeled EGCG in Systems Biology
| Application Area | Research Question | Potential Insights |
|---|---|---|
| Metabolic Pathway Elucidation | How is EGCG metabolized by the host and its microbiome? | Identification of novel metabolites and biosynthetic pathways; distinguishes effects of parent compound vs. metabolites. nih.govnih.govnih.gov |
| Target Engagement | What specific biomolecules does EGCG interact with in a cell? | Unambiguous identification of direct binding partners (proteins, lipids, nucleic acids); validation of molecular targets. clearsynth.comnih.gov |
| Metabolic Flux Analysis | How does EGCG alter the dynamic state of cellular metabolism? | Quantification of changes in pathway activity; understanding of metabolic reprogramming and regulatory control. fiveable.menih.govcreative-proteomics.com |
| Host-Microbiome Interaction | What is the reciprocal relationship between EGCG and gut bacteria? | Tracing of microbial degradation pathways; assessment of EGCG's impact on microbial community structure and function. nih.govnih.gov |
Challenges and Opportunities in Isotopic Labeling for Complex Natural Products Research
While the use of isotopically labeled compounds like EGCG-d3/d4 holds immense promise, its application to complex natural products is not without significant hurdles. The successful implementation of these techniques requires overcoming challenges in chemical synthesis, data analysis, and biological interpretation. However, emerging technological and computational advances are continuously creating new opportunities to harness the full potential of this approach.
Challenges:
Complex Chemical Synthesis: The multi-step synthesis of a structurally complex natural product like EGCG is a formidable task. researchgate.net Introducing isotopes at specific positions adds layers of complexity and cost, often requiring expensive isotopically enriched starting materials and customized synthetic routes. x-chemrx.com
Data Complexity and Analysis: Untargeted metabolomics experiments using stable isotope tracers generate massive and intricate datasets. nih.gov A major bottleneck is the computational challenge of accurately detecting all labeled isotopologs, correcting for natural isotope abundance, distinguishing true metabolites from noise or artifacts, and ultimately identifying the compounds. nih.govnih.gov This requires specialized software and bioinformatics expertise. nih.govacs.org
Biosynthetic Pathway Prediction: Connecting an observed metabolite to its specific biosynthetic gene cluster (BGC) or metabolic pathway remains a significant challenge in natural products research. nih.gov In complex biological systems, labeled atoms can be exchanged or rerouted through unexpected pathways, complicating the interpretation of labeling patterns. nih.gov
Opportunities:
Advanced Synthetic Methodologies: Innovations in chemical synthesis are making isotopic labeling more accessible and efficient. Techniques such as late-stage hydrogen isotope exchange (HIE) allow for the introduction of labels like deuterium (B1214612) into a complex molecule at a late step in the synthesis, avoiding the need to build the entire molecule from simple labeled precursors. x-chemrx.com Furthermore, the use of flow chemistry can provide more precise control over reaction conditions, improving yields and safety. x-chemrx.com
Sophisticated Analytical and Computational Tools: The development of advanced mass spectrometry platforms with high resolution and accuracy has greatly improved the ability to detect and differentiate isotopologs. nih.gov Concurrently, new software platforms are being designed to automate the analysis of labeled metabolomics data, enabling researchers to more easily identify labeled compounds and map their relationships within metabolic networks. nih.govacs.orgnih.gov
Discovery of Novel Bioactivity and Pathways: Despite the challenges, isotopic labeling is a powerful engine for discovery. It allows researchers to move beyond simple observational studies to detailed mechanistic investigations of a natural product's function. nih.gov This approach can uncover previously unknown metabolic pathways, identify novel bioactive metabolites, and provide definitive evidence for the molecular interactions that underpin the biological effects of complex molecules like EGCG. nih.govnih.gov
Table 2: Challenges and Opportunities in Isotopic Labeling of Natural Products
| Aspect | Challenges | Emerging Opportunities |
|---|---|---|
| Synthesis | High cost and complexity of multi-step synthesis using enriched precursors. x-chemrx.com | Development of late-stage functionalization and hydrogen isotope exchange (HIE) for more efficient and cost-effective labeling. x-chemrx.com |
| Data Analysis | Massive, complex datasets requiring specialized software to identify isotopologs and remove artifacts. nih.govnih.gov | Advanced high-resolution mass spectrometry and development of automated data analysis platforms (e.g., IsoAnalyst, mzMatch-ISO). nih.govnih.gov |
| Biological Interpretation | Difficulty in connecting metabolites to their biosynthetic origins; potential for isotopic scrambling. nih.gov | Combination of isotope tracing with genomics and other 'omics' data to build comprehensive network models and discover novel pathways. nih.govnih.gov |
Q & A
Q. How to address gaps in toxicological data for this compound in regulatory submissions?
- Methodological Answer :
- Read-Across Strategies : Leverage data from structurally similar deuterated compounds (e.g., d3-catechin) to predict toxicity endpoints, supported by QSAR models .
- Regulatory Alignment : Follow OECD Guidelines for chemical safety assessments, emphasizing GLP compliance for ecotoxicity and genotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
